molecular formula C10H19NO4 B13357037 Ethyl (tert-butoxycarbonyl)alaninate

Ethyl (tert-butoxycarbonyl)alaninate

Cat. No.: B13357037
M. Wt: 217.26 g/mol
InChI Key: ZFNFXIVKGTXSMW-UHFFFAOYSA-N
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Description

Ethyl (tert-butoxycarbonyl)alaninate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (tert-butoxycarbonyl)alaninate can be synthesized through several methods. One common approach involves the reaction of alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous-flow reactors has also been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (tert-butoxycarbonyl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free alanine, substituted alanine derivatives, and various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl (tert-butoxycarbonyl)alaninate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (tert-butoxycarbonyl)alaninate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations, such as peptide bond formation.

Comparison with Similar Compounds

Ethyl (tert-butoxycarbonyl)alaninate can be compared with other Boc-protected amino acid derivatives, such as:

  • Mthis compound
  • tert-Butoxycarbonyl-protected glycine
  • tert-Butoxycarbonyl-protected valine

These compounds share similar protective functionalities but differ in their amino acid backbones, leading to variations in their reactivity and applications. This compound is unique due to its specific combination of ethyl ester and alanine, making it particularly useful in certain synthetic routes and applications .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H19NO4/c1-6-14-8(12)7(2)11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)

InChI Key

ZFNFXIVKGTXSMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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